molecular formula C9H9IO2 B1405923 2-Ethyl-5-iodobenzoic acid CAS No. 1261451-95-9

2-Ethyl-5-iodobenzoic acid

Cat. No. B1405923
M. Wt: 276.07 g/mol
InChI Key: IOBBYPQZNVMIJD-UHFFFAOYSA-N
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Description

2-Ethyl-5-iodobenzoic acid is a derivative of 2-Iodobenzoic acid . It’s an organic compound that belongs to the family of benzoic acids, which are aromatic carboxylic acids where the carboxyl group is attached to a benzene ring .


Synthesis Analysis

The synthesis of 2-Iodobenzoic acid, a close relative of 2-Ethyl-5-iodobenzoic acid, is commonly performed in university organic chemistry labs . It can be synthesized by a Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with iodide . Another synthetic method involves the reaction of chloro-5-iodo ethyl benzoate with sodium hydroxide and ethanol at 75-80°C .


Molecular Structure Analysis

The molecular formula of 2-Iodobenzoic acid is C7H5IO2 . The structure includes a benzene ring with an iodine atom and a carboxyl group attached to it .


Chemical Reactions Analysis

2-Iodobenzoic acid is used as a reactant in the synthesis of various organic compounds due to its reactivity towards nucleophiles, making it useful in substitution reactions . It’s also used as a precursor for the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP), both used as mild oxidants .


Physical And Chemical Properties Analysis

2-Iodobenzoic acid is a white solid compound with a melting point of 160-162°C . It’s slightly soluble in water but readily dissolves in organic solvents like ethanol and acetone .

Scientific Research Applications

Crystal Structure Analysis

2-Ethyl-5-iodobenzoic acid is utilized in the synthesis of mixed-ligand binuclear Zn(II) complexes, as demonstrated by Bondarenko and Adonin (2021). These complexes are analyzed using X-ray crystallography to reveal noncovalent I⋯I interactions, showcasing the compound's role in facilitating structural studies of metal-organic frameworks (Bondarenko & Adonin, 2021).

Organic Synthesis Catalyst

Kawano and Togo (2008) highlight the catalytic role of iodoarene derivatives, closely related to 2-ethyl-5-iodobenzoic acid, in the efficient one-pot synthesis of oxazole derivatives from ketones. This process exemplifies its application in organic synthesis as a catalyst (Kawano & Togo, 2008).

Synthesis of Isocoumarins

The compound is pivotal in the synthesis of isocoumarins, as shown by Subramanian et al. (2005), where o-iodobenzoic acid, a structurally similar compound, reacts with terminal alkynes to yield 3-substituted isocoumarins. This application underscores its significance in the synthesis of complex organic molecules (Subramanian et al., 2005).

Synthesis of Oxadiazolines

Jun (2011) explores the use of ethyl 3-iodobenzoate, derived from 3-iodobenzoic acid, for the synthesis of oxadiazolines. This step involves a series of reactions leading to the production of 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines, highlighting the compound's utility in synthesizing heterocyclic compounds (Jun, 2011).

Divergent Syntheses of Iodinated Isobenzofuranones

Mancuso et al. (2017) demonstrate the divergent synthesis of iodinated isobenzofuranones and isochromenones from 2-alkynylbenzoic acids, including derivatives similar to 2-ethyl-5-iodobenzoic acid. The use of ionic liquids as solvents showcases the compound's potential in facilitating novel synthesis pathways for organic compounds (Mancuso et al., 2017).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and to use personal protective equipment .

Future Directions

While specific future directions for 2-Ethyl-5-iodobenzoic acid are not mentioned in the sources, its close relative 2-Iodobenzoic acid is commonly used in organic chemistry labs and in the synthesis of various organic compounds . This suggests that it could have potential applications in the development of new synthetic methods and the production of new organic compounds.

properties

IUPAC Name

2-ethyl-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBBYPQZNVMIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-iodobenzoic acid

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